molecular formula C27H30F3NO3 B610924 Soporidine CAS No. 1060376-43-3

Soporidine

Cat. No.: B610924
CAS No.: 1060376-43-3
M. Wt: 473.54
InChI Key: WRWVESJPUWDXBS-UHFFFAOYSA-N
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Description

Soporidine is a natural quinolizidine alkaloid primarily isolated from the plants Sophora alopecuroides and Euchresta japonica. It is known for its diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Soporidine can be synthesized through various chemical routes. One common method involves the extraction from the roots of Sophora alopecuroides. The extraction process typically includes solvent extraction, followed by purification steps such as column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, followed by purification to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Soporidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with enhanced pharmacological activities, such as improved anticancer properties .

Scientific Research Applications

Soporidine has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing various derivatives with potential therapeutic applications.

    Biology: Studied for its effects on cell proliferation, apoptosis, and inflammation.

    Medicine: Investigated for its potential in treating cancer, viral infections, cardiovascular diseases, and neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Soporidine exerts its effects through multiple mechanisms:

    Antitumor Activity: Inhibits cancer cell proliferation, invasion, and metastasis while inducing cell cycle arrest and apoptosis.

    Anti-inflammatory Activity: Suppresses inflammatory factors and reduces cell apoptosis.

    Antiviral Activity: Inhibits viral replication by targeting specific viral proteins and pathways.

    Cardioprotective Activity: Protects against myocardial ischemia and arrhythmias by modulating related pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Soporidine

This compound is unique due to its broad spectrum of pharmacological activities and its potential for developing new therapeutic agents. Its ability to target multiple pathways and exhibit diverse biological effects makes it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3NO3/c1-2-34-25(33)26(19-23-7-5-8-24(18-23)27(28,29)30)13-15-31(16-14-26)20-22-11-9-21(10-12-22)6-3-4-17-32/h5,7-12,18,32H,2,4,13-17,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWVESJPUWDXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C#CCCO)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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